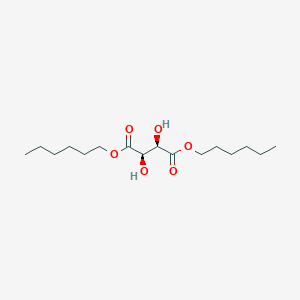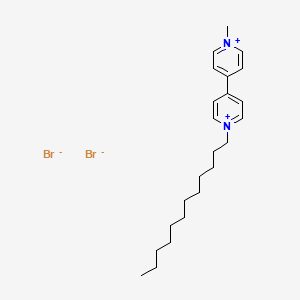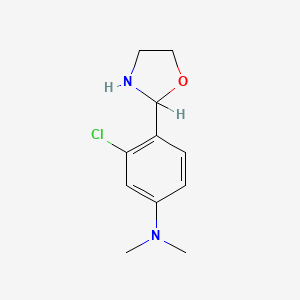
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.
Industrial Production Methods
Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to substitute the chloro group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby blocking protein synthesis and exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their substituents and specific applications.
Bisoxazolidines: Contain two oxazolidine rings and are used as performance modifiers in polyurethane coatings.
Uniqueness
Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73806-27-6 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3 |
InChI Key |
FQHQFSYURCKMRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


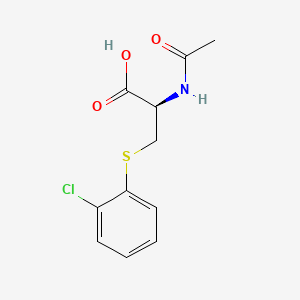
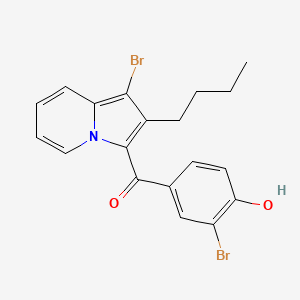
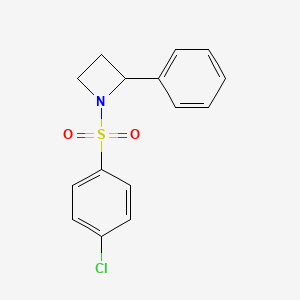

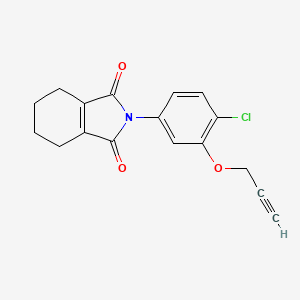
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)






